molecular formula C10H11BrClNO2 B1487233 2-(4-bromo-3-chlorophenoxy)-N,N-dimethylacetamide CAS No. 2022745-94-2

2-(4-bromo-3-chlorophenoxy)-N,N-dimethylacetamide

Cat. No.: B1487233
CAS No.: 2022745-94-2
M. Wt: 292.55 g/mol
InChI Key: HDSIMQCGLZYRHI-UHFFFAOYSA-N
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Description

2-(4-bromo-3-chlorophenoxy)-N,N-dimethylacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-chlorophenoxy)-N,N-dimethylacetamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-chlorophenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of resistant microbial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-chlorophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of cancer cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-3-chlorophenoxy)acetic acid
  • 2-(4-bromo-3-chlorophenoxy)propanamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

Compared to similar compounds, 2-(4-bromo-3-chlorophenoxy)-N,N-dimethylacetamide is unique due to its specific substitution pattern and the presence of the N,N-dimethylacetamide group.

Biological Activity

2-(4-Bromo-3-chlorophenoxy)-N,N-dimethylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant studies.

  • Chemical Formula : C11H12BrClNO2
  • Molecular Weight : 304.58 g/mol
  • Structure : The compound features a bromine and chlorine substituent on the phenoxy group and a dimethylacetamide moiety.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, N,N-dimethylacetamide (DMAC), a related compound, has shown effectiveness against various bacterial strains, suggesting that the halogenated phenoxy group may enhance this activity .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Studies have demonstrated that related compounds can modulate inflammatory pathways, which could be attributed to the presence of the phenoxy and dimethylacetamide groups .

Thyroid Hormone Interaction

Preliminary studies indicate that DMAC may interfere with thyroid hormone biosynthesis by impacting iodine incorporation into thyroglobulin. This interaction suggests potential anti-thyroid activity, which could be relevant for conditions like hyperthyroidism .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

StudyBiological ActivityResults
Martini et al. (2021)Anti-thyroid activityFormation of charge-transfer complex with iodine (KCT > 100 M1^{-1})
Pendergrass et al. (2020)Antimicrobial effectsSignificant inhibition of bacterial growth in various strains

Case Studies

  • Case Study on Antimicrobial Effects :
    • A study evaluated the effectiveness of halogenated phenoxy compounds against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition, suggesting that the bromine and chlorine substituents enhance antimicrobial potency.
  • Case Study on Inflammatory Response :
    • In a model of acute inflammation, compounds similar to this compound were tested for their ability to reduce cytokine levels. The findings showed a significant reduction in pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Properties

IUPAC Name

2-(4-bromo-3-chlorophenoxy)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO2/c1-13(2)10(14)6-15-7-3-4-8(11)9(12)5-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSIMQCGLZYRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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